molecular formula C18H18N2O3S2 B2916070 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-70-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2916070
CAS No.: 941883-70-1
M. Wt: 374.47
InChI Key: PARLISXANBBNFV-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a high-purity benzothiazole-derived acetamide compound of significant interest in medicinal chemistry and pharmaceutical research for its potential neuroactive properties. Its molecular structure features a 5,6-dimethylbenzothiazole core—a privileged scaffold in central nervous system (CNS) drug discovery—linked to a 4-(methylsulfonyl)phenylacetamide moiety. The methanesulfonyl group is a key functional feature that enhances the compound's solubility and metabolic stability, while the dimethyl substitution on the benzothiazole ring fine-tunes its electronic and steric properties, potentially influencing binding affinity and selectivity toward biological targets . Benzothiazole-based compounds demonstrate a wide spectrum of pharmacological activities and have shown remarkable promise in neuroscience research. Specifically, structural analogues of this compound have demonstrated significant antidepressant-like activity in preclinical models . Research indicates that such compounds can reduce immobility time in the tail suspension test and modified forced swimming test—standard behavioral assays for assessing antidepressant efficacy—comparable to the effects of reference drugs like fluoxetine . The activity profile in these models, characterized by a specific increase in swimming frequency, suggests a mechanism of action primarily involving the enhancement of serotonergic neurotransmission . Furthermore, these effects have been shown to be specific, as related compounds do not alter spontaneous locomotor activity, thereby ruling out false-positive results due to stimulatory effects . Beyond its potential in neuroscience, this compound serves as a valuable intermediate for probing diverse biological pathways and is ideal for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for various pathological conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11-4-9-15-17(12(11)2)20-18(24-15)19-16(21)10-13-5-7-14(8-6-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARLISXANBBNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₈N₂O₂S
Molecular Weight : 342.41 g/mol

The compound features a benzo[d]thiazole moiety, which is recognized for its pharmacological properties, and a methylsulfonyl group that enhances its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, by disrupting quorum sensing pathways critical for bacterial virulence and biofilm formation.

CompoundTarget BacteriaIC50 (µg/mL)
Compound APseudomonas aeruginosa115.2
Compound BE. coli182.2
This compoundTBD

Anticancer Activity

The anticancer potential of related thiazole derivatives has been evaluated against various tumor cell lines. For example, compounds similar to this compound have shown significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis induction.

Case Study: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized novel thiazole derivatives and evaluated their anticancer activity using MTT assays, DNA synthesis analysis, and caspase-3 activation assays. Compounds demonstrated the ability to direct tumor cells towards apoptotic pathways, highlighting their potential as anticancer agents .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act on specific molecular targets involved in cell signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships of benzothiazole derivatives to identify key features that enhance biological activity. For instance, modifications to the sulfonamide group have been shown to significantly influence the compound's potency against various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and related compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Key Functional Features
Target Compound Benzo[d]thiazole 4,5-dimethyl; 4-(methylsulfonyl)phenylacetamide C₁₈H₂₀N₂O₃S₂ 376.5 Methylsulfonyl (EWG) enhances target binding; dimethyl groups increase lipophilicity.
GSK1570606A () Thiazole 4-(pyridin-2-yl); 2-(4-fluorophenyl)acetamide C₁₅H₁₂FN₃OS 301.3 Fluorine improves metabolic stability; pyridine enhances solubility.
CDD-934506 () 1,3,4-Oxadiazole 5-(4-methoxyphenyl); sulfanyl-acetamide C₁₇H₁₄N₂O₃S₂ 370.4 Sulfanyl group mimics sulfonyl; methoxy provides moderate electron-donating effects.
2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide () Thiazole 4-bromophenyl; bromophenylamino-acetamide C₁₇H₁₄Br₂N₃OS 479.2 Dual bromine substituents enhance antimicrobial activity via hydrophobic interactions.
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide () Benzofuran + Thiazole 5-methoxybenzofuran; methylsulfonylphenyl C₂₁H₁₈N₂O₅S₂ 442.5 Benzofuran increases π-π stacking potential; methoxy balances lipophilicity/polarity.

Structural and Functional Analysis

Benzofuran-thiazole hybrids () exhibit similar aromaticity but lack the thiazole’s sulfur atom, which may reduce metal coordination capabilities .

Substituent Effects: Methylsulfonyl Group: This strong electron-withdrawing group (EWG) improves binding affinity to targets like COX-2 or kinases, as seen in celecoxib analogs . In contrast, methoxy (CDD-934506) or bromine () substituents offer different electronic and steric profiles.

Biological Activity Trends :

  • Compounds with para-substituted EWGs (e.g., methylsulfonyl) show enhanced antimicrobial and anti-inflammatory activities compared to electron-donating groups (EDGs) like methoxy .
  • Halogenated analogs () exhibit potent MIC values (13–27 µM) against S. aureus and E. coli, suggesting the target compound’s methylsulfonyl group could similarly enhance potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

  • Methodology : The compound can be synthesized via N-acylation of 2-aminothiazole derivatives using chloroacetamide intermediates under reflux conditions. For example, describes the acetylation of substituted anilines with acetic anhydride under reflux, followed by crystallization . Similarly, highlights N-acylation reactions using ethyl chloroacetate in the presence of sodium in THF, which can be adapted for this compound’s synthesis .

Q. How is the structural characterization of this compound typically performed?

  • Methodology : X-ray crystallography (as in ) confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds and π-stacking). Spectroscopic techniques (IR, NMR, mass spectrometry) are critical for functional group identification, as shown in and . For instance, intramolecular S···O contacts and dihedral angles between aromatic rings can be resolved via crystallography .

Q. What preliminary biological activities are associated with structurally related acetamide derivatives?

  • Methodology : Antimicrobial assays (e.g., MIC determination against S. aureus, E. coli, and C. albicans) are common. reports that electron-withdrawing groups (e.g., –NO₂, –Cl) enhance activity, with MICs ranging from 13–27 µM for similar thiazolylacetamides . Lipophilicity (logP) and substituent position (ortho/meta/para) are key factors in membrane penetration and target binding .

Advanced Research Questions

Q. How do substituent modifications on the benzo[d]thiazole or phenylacetamide moieties influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies are critical. demonstrates that halogenation (e.g., –Br, –Cl) at the phenyl ring enhances antimicrobial potency by increasing electron-withdrawing effects and membrane interaction. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like bacterial enzymes or kinases .

Q. What mechanistic insights explain the compound’s inhibitory effects on kinase targets (e.g., Aurora kinases)?

  • Methodology : Kinase inhibition assays (IC₅₀ determination) and crystallographic studies of enzyme-inhibitor complexes reveal binding modes. notes that related thiazolylacetamides inhibit Aurora kinases (IC₅₀ = 0.042–0.227 µM) via competitive ATP-binding site interactions . Molecular dynamics simulations (as in ) can further elucidate conformational stability and binding kinetics .

Q. How do crystallographic data resolve contradictions in reported biological activities across studies?

  • Methodology : highlights how intramolecular interactions (e.g., hydrogen bonds, S···O contacts) stabilize the compound’s conformation, which may explain variations in activity due to structural flexibility. For example, dihedral angles between the thiadiazole and benzene rings (86.82° in ) influence steric hindrance and target accessibility .

Q. What in vivo models are suitable for validating this compound’s therapeutic potential?

  • Methodology : Murine models for inflammation or cancer (e.g., xenograft studies) are applicable. Pharmacokinetic parameters (bioavailability, half-life) should be assessed using HPLC-MS. and emphasize correlating logP values with tissue penetration and metabolic stability .

Q. Are there synergistic effects when combining this compound with existing therapies (e.g., antibiotics or kinase inhibitors)?

  • Methodology : Checkerboard assays (FIC index) or combination index (CI) calculations quantify synergy. suggests that acetamide derivatives with sulfonamide groups (e.g., ) may enhance efficacy against drug-resistant pathogens when paired with β-lactams .

Data Contradictions and Resolution

  • Issue : Discrepancies in reported MIC values for similar compounds (e.g., vs. 10).

    • Resolution : Variations in substituent positions (para vs. meta) and assay conditions (e.g., bacterial strain differences) must be standardized. attributes higher activity to para-substituted electron-withdrawing groups, while ortho-substituents may reduce solubility .
  • Issue : Conflicting kinase inhibition data (e.g., Aurora-A vs. Aurora-B selectivity in ).

    • Resolution : Co-crystallization studies () and mutational analysis of kinase domains can identify residue-specific interactions that drive selectivity .

Methodological Recommendations

  • Synthesis : Optimize reaction conditions (e.g., solvent, catalyst) based on and to improve yield and purity.
  • Biological Testing : Use standardized CLSI protocols for MIC assays and include positive controls (e.g., ciprofloxacin) .
  • Computational Analysis : Combine DFT ( ) and molecular docking to prioritize derivatives for synthesis .

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